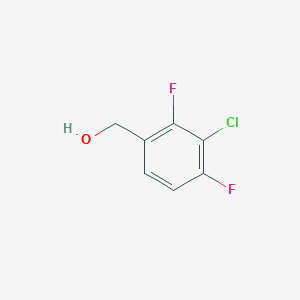

3-Chloro-2,4-difluorobenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-2,4-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKPKQYYPKSFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394220 | |

| Record name | 3-Chloro-2,4-difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-09-3 | |

| Record name | 3-Chloro-2,4-difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-3-Chloro-2,4-difluorobenzyl-alcohol-CAS-886501-09-3

A Senior Application Scientist's Guide to a Key Fluorinated Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity. 3-Chloro-2,4-difluorobenzyl alcohol, identified by its CAS number 886501-09-3, represents a highly valuable, functionalized building block for this purpose. Its unique substitution pattern—a chlorine atom and two fluorine atoms on the benzyl ring—offers a nuanced tool for researchers and drug development professionals. This guide provides an in-depth technical overview of its properties, synthesis, applications, and handling, grounded in practical, field-proven insights.

Core Molecular & Physical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis and development.

Compound Identification & Characteristics

All quantitative data are summarized in the table below for ease of reference. These parameters are critical for reaction planning, analytical method development, and safety assessments.

| Property | Value | Source |

| CAS Number | 886501-09-3 | [1] |

| Molecular Formula | C₇H₅ClF₂O | [1] |

| Molecular Weight | 178.56 g/mol | [1] |

| Physical State | Liquid (at standard conditions) | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 237.3°C at 760 mmHg | [1] |

| Density | 1.444 g/cm³ | [1] |

| Flash Point | 97.3°C | [1] |

| Refractive Index | 1.52 | [1] |

| LogP | 2.11 | [1] |

Structural Representation

The spatial arrangement of the chloro and fluoro substituents dictates the molecule's reactivity and steric profile.

Caption: Structure of this compound.

Synthesis Pathway: From Acid to Alcohol

The most common and industrially scalable synthesis of this compound involves the reduction of the corresponding carboxylic acid or aldehyde. The choice of reducing agent is critical to ensure high yield and purity, avoiding over-reduction or side reactions.

Conceptual Workflow

The transformation follows a straightforward logic: the activation of a carbonyl group followed by hydride delivery.

Caption: General synthesis workflow diagram.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis via the reduction of 3-Chloro-2,4-difluorobenzoic acid.

Materials:

-

3-Chloro-2,4-difluorobenzoic acid (1 equivalent)

-

Borane tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (approx. 1.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 3-Chloro-2,4-difluorobenzoic acid in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermic reaction and prevent side-product formation.

-

Addition of Reducing Agent: Add the BH₃·THF solution dropwise to the stirred solution over 30-60 minutes, maintaining the internal temperature below 5°C. The borane complex selectively reduces the carboxylic acid to the alcohol.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C to neutralize excess borane. Vigorous gas evolution (hydrogen) will occur.

-

Extraction: Add ethyl acetate to the mixture and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is typically of high purity (>95%). If necessary, further purification can be achieved via silica gel column chromatography.

Applications in Drug Discovery & Medicinal Chemistry

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its utility stems from the unique electronic and steric properties conferred by its substituents, which can be leveraged to design potent and selective modulators of biological targets.

Role as a Fragment in FBDD

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying novel chemical starting points for drug development.[3] Small, low-complexity molecules ("fragments") are screened for weak but efficient binding to a protein target.[3] Due to its molecular weight and substitution pattern, this compound and its simple derivatives are ideal candidates for fragment libraries. The hydroxyl group provides a handle for synthetic elaboration once a binding pose is identified, often through X-ray crystallography.

Incorporation into Bioactive Molecules

The 3-chloro-2,4-difluorobenzyl moiety is found in a variety of patented compounds explored for therapeutic applications. A common synthetic strategy is the etherification or esterification of the benzylic alcohol to link the scaffold to a core pharmacophore.

Example Application Workflow:

Caption: From building block to lead compound in drug discovery.

This scaffold has been incorporated into molecules targeting a range of diseases. For example, related structures are found in compounds investigated as inhibitors of enzymes like Stearoyl-CoA desaturase 1 (SCD1), which are relevant for treating metabolic diseases such as obesity.[4] The specific halogenation pattern can influence interactions within the binding pocket of target proteins, potentially increasing potency or selectivity.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

-

Hazard Identification: While not classified as hazardous under US OSHA 29 CFR 1910.1200, good laboratory practice is essential.[2] Some suppliers indicate potential hazards such as skin, eye, and respiratory irritation for similar fluorinated benzyl alcohols.[5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (conforming to EN166 standards), chemical-resistant gloves, and a lab coat.[2][6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2] Avoid contact with skin, eyes, and clothing.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong acids, acid anhydrides, and acid chlorides.[2]

-

First Aid:

Conclusion

This compound (CAS 886501-09-3) is a specialized yet highly significant building block for the synthesis of complex organic molecules. Its value lies in the precise arrangement of its halogen substituents, which provides medicinal chemists with a sophisticated tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. From its role in fragment-based screening to its incorporation into advanced lead compounds, a thorough understanding of its synthesis, reactivity, and handling is essential for any researcher operating at the forefront of pharmaceutical development.

References

- 1. This compound | CAS#:886501-09-3 | Chemsrc [chemsrc.com]

- 2. fishersci.com [fishersci.com]

- 3. Fragment-based drug discovery and its application to challenging drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.ie [fishersci.ie]

An In-Depth Technical Guide to the Molecular Structure and Utility of 3-Chloro-2,4-difluorobenzyl alcohol

This guide provides a comprehensive technical overview of 3-Chloro-2,4-difluorobenzyl alcohol, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, reactivity, and applications, grounding its claims in established scientific principles and methodologies.

Introduction: A Profile of a Versatile Synthon

This compound (CAS No: 886501-09-3) is a halogenated aromatic alcohol that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] Its strategic arrangement of three distinct functional groups—a reactive hydroxymethyl group, a metabolically robust carbon-fluorine bond, and a directing chloro group—offers medicinal chemists a powerful tool for molecular design. The presence and positioning of the halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] This guide will elucidate the foundational chemistry of this compound, providing the technical insights necessary for its effective application in research and development.

Physicochemical and Structural Properties

The identity and purity of a chemical reagent are paramount for reproducible and reliable experimental outcomes. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 886501-09-3 | [1] |

| Molecular Formula | C₇H₅ClF₂O | |

| Molecular Weight | 178.56 g/mol | |

| Appearance | Solid | |

| SMILES | C1=CC(=C(C(=C1CO)F)Cl)F | |

| InChI Key | SSCVUXTVZOTMJU-UHFFFAOYSA-N |

Synthesis and Purification: A Validated Protocol

The most direct and common synthetic route to this compound is the selective reduction of its corresponding aldehyde, 3-chloro-2,4-difluorobenzaldehyde. This transformation is typically achieved with high fidelity using mild reducing agents like sodium borohydride (NaBH₄). The causality for this choice lies in the chemoselectivity of NaBH₄, which readily reduces aldehydes while being generally unreactive towards the aromatic ring and its halogen substituents under standard conditions.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Reduction of 3-chloro-2,4-difluorobenzaldehyde

This protocol provides a self-validating system, where the final characterization confirms the success of the synthesis and purification steps.

-

Reaction Setup: To a solution of 3-chloro-2,4-difluorobenzaldehyde (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer, coo the mixture to 0 °C using an ice bath. The use of MeOH as a solvent is advantageous due to its ability to dissolve both the aldehyde and NaBH₄, and its protic nature facilitates the reaction mechanism.

-

Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C. The slight excess of NaBH₄ ensures complete conversion of the starting material.[4]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates reaction completion.

-

Quenching and Workup: Once the reaction is complete (typically 1-2 hours), slowly add dilute hydrochloric acid (1M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes). The organic layers are combined.

-

Washing: Wash the combined organic layers with water and then with brine to remove any residual salts and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification and Validation: Purify the crude material by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR) and melting point analysis.

Structural Elucidation via Spectroscopy

The precise arrangement of atoms in this compound is confirmed through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show a characteristic signal for the benzylic protons (-CH₂OH), typically a doublet due to coupling with the hydroxyl proton (unless D₂O exchange is performed). The aromatic region would display complex splitting patterns for the two aromatic protons, with their chemical shifts and coupling constants (J-values) being diagnostic of the 2,4-difluoro and 3-chloro substitution pattern.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. Two distinct signals would be observed, one for each fluorine atom. The coupling between them, as well as coupling to adjacent aromatic protons, provides definitive proof of their relative positions.

-

¹³C NMR: The carbon spectrum would show seven unique signals, corresponding to the six aromatic carbons and the single benzylic carbon. The chemical shifts are heavily influenced by the attached halogens.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Strong C-F stretching bands would also be visible in the fingerprint region, typically around 1100-1300 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an approximate ratio of 3:1, which is indicative of the presence of a single chlorine atom.[5] Fragmentation patterns would likely involve the loss of the hydroxyl group or the entire hydroxymethyl moiety.

Reactivity and Application in Drug Discovery

The utility of this compound as a synthon stems from the predictable reactivity of its hydroxymethyl group. A primary alcohol, it can be readily converted into a variety of other functional groups.

A common and critical transformation is its conversion to the corresponding benzyl chloride or bromide. This converts the hydroxyl, a poor leaving group, into a halide, an excellent leaving group for subsequent nucleophilic substitution (Sₙ2) reactions. This two-step sequence allows for the facile introduction of the 3-chloro-2,4-difluorobenzyl moiety into a target molecule.

Caption: Key reaction pathway demonstrating the utility of the title compound.

Mechanism Insight: Chlorination with Thionyl Chloride

The reaction with thionyl chloride (SOCl₂) is a classic method for converting alcohols to alkyl chlorides.[6] The reaction proceeds through an intermediate alkyl chlorosulfite. In the absence of a base like pyridine, the reaction often proceeds with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism. However, for a primary benzylic alcohol, an Sₙ2 pathway is also highly plausible. The addition of a base like pyridine ensures an Sₙ2 mechanism with inversion of configuration by generating a free chloride ion, which acts as the nucleophile.[6]

This activated benzyl halide is then a prime substrate for reaction with a wide range of nucleophiles (amines, phenols, thiols, etc.), forming the basis for constructing more complex molecular architectures found in many modern pharmaceuticals.[2]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[7]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a strategically designed chemical intermediate whose value lies in its unique combination of reactive and modulating functional groups. A deep understanding of its molecular structure, confirmed by robust spectroscopic methods, informs its synthesis and predictable reactivity. Its primary utility in drug discovery is as a precursor to electrophilic benzylating agents, enabling the incorporation of the di-fluoro, chloro-substituted phenyl ring into lead compounds to enhance their pharmacological profiles. The protocols and insights provided in this guide serve as a foundational resource for scientists leveraging this versatile building block in the pursuit of novel therapeutics.

References

- 1. This compound | CAS#:886501-09-3 | Chemsrc [chemsrc.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kaibangchem.com [kaibangchem.com]

- 5. PubChemLite - 3-chloro-2-fluorobenzyl alcohol (C7H6ClFO) [pubchemlite.lcsb.uni.lu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

Introduction: The Strategic Importance of 3-Chloro-2,4-difluorobenzyl alcohol

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Chloro-2,4-difluorobenzyl alcohol

This compound is a key fluorinated building block in modern medicinal and agricultural chemistry. Its trifunctional nature—a reactive benzyl alcohol moiety on a benzene ring substituted with two electron-withdrawing fluorine atoms and a chlorine atom—makes it a valuable precursor for the synthesis of complex molecular architectures. The specific substitution pattern influences the molecule's electronic properties and steric profile, offering chemists a nuanced tool for developing new pharmaceuticals and agrochemicals with enhanced efficacy and metabolic stability. This guide provides a detailed examination of the primary synthetic pathways to this crucial intermediate, focusing on the selection of starting materials and the underlying chemical principles that govern the transformations.

Primary Synthetic Strategies: A Tale of Two Carbonyls

The most direct and industrially viable routes to this compound commence from precursors already possessing the required carbon skeleton, specifically the corresponding benzaldehyde or benzoic acid. The choice between these two starting points is often dictated by commercial availability, cost, and the desired scale of production.

Route A: The Aldehyde Pathway - A Direct and Efficient Reduction

The reduction of 3-Chloro-2,4-difluorobenzaldehyde stands as the most straightforward and high-yielding method for the synthesis of the target benzyl alcohol. This approach leverages the selective and mild reduction of an aldehyde to a primary alcohol, a transformation that is well-established and highly reliable in organic synthesis.

The viability of this route is contingent upon the availability of 3-Chloro-2,4-difluorobenzaldehyde. This starting material can be synthesized through several methods, a common one being the formylation of 1,3-dichloro-2,4-difluorobenzene or a related precursor. The aldehyde functionality is highly reactive and serves as an excellent electrophile for the subsequent reduction step.

The reduction is most commonly achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final benzyl alcohol. The use of protic solvents like ethanol or methanol facilitates the reaction and the final protonation step.

Experimental Protocol: Reduction of 3-Chloro-2,4-difluorobenzaldehyde

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Chloro-2,4-difluorobenzaldehyde (1.0 eq.) in ethanol (approximately 10-15 mL per gram of aldehyde).

-

Cooling: Cool the solution to 0 °C in an ice bath to moderate the initial exothermic reaction.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq.) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching and Workup: Cool the reaction mixture back to 0 °C and cautiously add 1M hydrochloric acid (HCl) to quench the excess NaBH₄ and hydrolyze the borate esters.

-

Extraction: Remove the ethanol under reduced pressure. Extract the remaining aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.[1]

Caption: Workflow for the synthesis of this compound via aldehyde reduction.

Route B: The Carboxylic Acid Pathway - A More Demanding Reduction

An alternative, though more challenging, pathway involves the reduction of 3-Chloro-2,4-difluorobenzoic acid. Carboxylic acids are less reactive towards nucleophilic attack than aldehydes, and their reduction requires more potent reducing agents or the in-situ activation of the carboxyl group.

3-Chloro-2,4-difluorobenzoic acid is a commercially available intermediate used in the synthesis of pharmaceuticals and agrochemicals.[2][3][4][5] Its synthesis can be achieved through various methods, including the oxidation of a corresponding toluene derivative or the carboxylation of a suitable organometallic precursor.[6][7]

Direct reduction of a carboxylic acid with NaBH₄ is generally slow and inefficient. The borohydride is not a sufficiently powerful hydride donor to reduce the electron-rich carboxylate anion that forms in the presence of the basic hydride reagent. Therefore, the reaction often requires an activating agent. One effective method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (PPh₃).[8] TCT activates the carboxylic acid by forming a highly reactive acyl intermediate, which is then readily reduced by NaBH₄.

Experimental Protocol: Reduction of 3-Chloro-2,4-difluorobenzoic Acid

-

Mixing of Reagents: In a dry flask, thoroughly mix 3-Chloro-2,4-difluorobenzoic acid (1.0 eq.), 2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 eq.), triphenylphosphine (PPh₃) (0.2 eq.), and potassium carbonate (K₂CO₃) (1.5 eq.).

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (2.0 eq.) to the mixture.

-

Reaction: The reaction is typically rapid and can be performed under solvent-free conditions, with gentle grinding or stirring at room temperature for 10-30 minutes.

-

Quenching and Workup: Cautiously add water to the reaction mixture to quench any unreacted reagents.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure this compound.[8]

Comparative Analysis of Starting Materials and Routes

The selection of the optimal synthetic route depends on several factors, including cost, scale, and available equipment.

| Feature | Route A (from Aldehyde) | Route B (from Carboxylic Acid) |

| Starting Material | 3-Chloro-2,4-difluorobenzaldehyde | 3-Chloro-2,4-difluorobenzoic acid |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Borohydride (NaBH₄) with activators (e.g., TCT/PPh₃) |

| Reaction Conditions | Mild (0 °C to room temp.) | Mild (room temp.), can be solvent-free |

| Complexity | Low, standard procedure | Moderate, requires activation of the acid |

| Atom Economy | High | Moderate, due to activating agents |

| Overall Efficiency | Generally higher and more direct | Can be efficient, but involves more reagents |

Synthetic Pathways Overview

Caption: Comparative overview of the primary synthetic routes to this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through the reduction of its corresponding aldehyde or carboxylic acid. The aldehyde route is generally preferred due to its simplicity, high yield, and use of mild and inexpensive reagents. The carboxylic acid route provides a viable alternative, particularly if the acid is a more readily available or cost-effective starting material, though it requires an additional activation step. The choice of starting material is a critical decision in the process development for this valuable synthetic intermediate, balancing economic factors with chemical efficiency.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Chloro-2,4-difluorobenzoic acid [chembk.com]

- 3. 3-Chloro-2,4-difluorobenzoic acid - [nashpharmatech.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine and PPh3 in the presence of K2CO3 - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-2,4-difluorobenzyl Alcohol

Introduction: A Critical Intermediate in Modern Drug Discovery

3-Chloro-2,4-difluorobenzyl alcohol (CAS No. 886501-09-3) is a halogenated aromatic alcohol that serves as a valuable building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and drug discovery, where the incorporation of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The strategic placement of chlorine and fluorine atoms on the benzyl ring offers chemists a tool to enhance metabolic stability, binding affinity, and lipophilicity, all critical parameters in the development of novel therapeutics.[1]

The presence of multiple halogen substituents, however, necessitates a thorough understanding of the compound's reactivity and potential hazards. This guide provides a comprehensive overview of the safety and handling protocols for this compound, designed for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity in the laboratory.

Physicochemical and Toxicological Profile

A foundational aspect of safe handling is a comprehensive understanding of the compound's intrinsic properties and potential hazards.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for predicting its behavior under various laboratory conditions and for conducting a thorough risk assessment.

| Property | Value | Source(s) |

| CAS Number | 886501-09-3 | [2] |

| Molecular Formula | C₇H₅ClF₂O | |

| Molecular Weight | 178.56 g/mol | |

| Appearance | Solid | [3] |

| Boiling Point | 237.3 °C at 760 mmHg | |

| Flash Point | 97.3 °C | |

| Density | 1.444 g/cm³ | |

| Storage | Inert atmosphere, Room Temperature |

Toxicological Information: A Data-Driven Approach to Hazard Assessment

-

Skin and Eye Irritation: Safety Data Sheets for analogous compounds, such as 3-chloro-4-fluorobenzyl alcohol, consistently classify them as skin and eye irritants.[4][5] The presence of halogen atoms can enhance the irritating properties of benzyl alcohols. Direct contact with the skin may cause redness and inflammation, while eye contact can lead to serious irritation.[4]

-

Inhalation: While data is limited, inhalation of aerosols or dust of similar compounds may cause respiratory irritation.[5]

-

Ingestion: Accidental ingestion of similar compounds may be harmful.[6]

-

Genotoxicity: A study on 3-chloroallyl alcohol, another chlorinated alcohol, showed a positive result in an in vitro mouse lymphoma assay, but this was not confirmed in in vivo studies.[7] This highlights the importance of treating novel compounds with caution until comprehensive data is available.

Given the lack of specific data, it is prudent to handle this compound with a high degree of caution, assuming it to be a skin and eye irritant and potentially harmful if inhaled or ingested.

Hazard Identification and Risk Mitigation

A systematic approach to identifying and mitigating risks is paramount when working with this compound.

Hazardous Reactivity and Incompatibilities

Understanding the chemical reactivity of this compound is crucial to prevent hazardous situations in a laboratory setting.

-

Oxidizing Agents: Benzyl alcohols can be oxidized to their corresponding aldehydes and carboxylic acids.[8][9] This reaction can be vigorous or even explosive when strong oxidizing agents such as potassium permanganate, chromic acid, or hydrogen peroxide in the presence of certain catalysts are used.[8][10] It is imperative to avoid contact with these reagents unless part of a controlled synthetic procedure.

-

Strong Acids: In the presence of strong acids, benzyl alcohols can undergo dehydration to form ethers or undergo other acid-catalyzed reactions.[11] While not typically explosive, these reactions can be exothermic and generate unwanted byproducts.

-

Thermal Decomposition: Although specific data for this compound is unavailable, the thermal decomposition of benzyl alcohol has been studied at very high temperatures (1200–1600 K).[12][13] It is reasonable to assume that under high heat, this compound will decompose, potentially releasing toxic and corrosive fumes such as hydrogen chloride and hydrogen fluoride.

Personal Protective Equipment (PPE): The First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable. The following table outlines the recommended PPE for handling this compound.

| Body Part | Recommended PPE | Rationale |

| Eyes | Chemical safety goggles | Protects against splashes and dust, preventing serious eye irritation. |

| Hands | Nitrile gloves | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated. |

| Body | Laboratory coat | Protects skin and personal clothing from accidental spills. |

| Respiratory | Use in a certified chemical fume hood | Engineering controls are the primary method to prevent inhalation of dust or aerosols. |

Experimental Workflows and Protocols

Adherence to standardized protocols is essential for ensuring safety and reproducibility.

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process and key steps for safely handling this compound from receipt to disposal.

Caption: A generalized workflow for the safe handling of halogenated aromatic compounds, from initial preparation to final disposal.[14]

Step-by-Step Protocol for Weighing and Handling

-

Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Don all required PPE: chemical safety goggles, nitrile gloves, and a lab coat.

-

Place a weigh boat on a tared analytical balance inside the fume hood.

-

-

Handling:

-

Carefully open the container of this compound inside the fume hood.

-

Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid generating dust.

-

Securely close the main container.

-

Transfer the weighed compound to the reaction vessel within the fume hood.

-

-

Immediate Cleanup:

-

Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or acetone), disposing of the cloth in the designated halogenated waste container.

-

Wipe down the balance and surrounding area within the fume hood.

-

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Spill Cleanup:

-

Alert personnel in the immediate area and restrict access.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

-

Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Decontamination and Waste Disposal

Proper decontamination and waste disposal are not just procedural; they are a critical aspect of laboratory safety and environmental responsibility.

Protocol for Decontamination of Laboratory Equipment

-

Initial Rinse: In a fume hood, rinse all glassware and equipment that came into contact with this compound with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound.[14] Collect this rinsate in a designated halogenated waste container.

-

Washing: Wash the rinsed equipment with laboratory detergent and warm water. Use a brush to scrub all surfaces.

-

Final Rinse: Rinse the equipment thoroughly with deionized water.

-

Drying: Allow the equipment to air dry or place it in a drying oven.

Waste Disposal: Adherence to Regulatory Standards

As a halogenated organic compound, all waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

-

Waste Segregation: Collect all waste, including unused product, contaminated absorbents, and rinsates, in a clearly labeled, dedicated container for "Halogenated Organic Waste."[14] Do not mix with non-halogenated waste.

-

Labeling: Ensure the waste container is labeled with "Hazardous Waste" and the full chemical name: "this compound."

-

Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EHS) department.

Conclusion: Fostering a Proactive Safety Culture

This compound is a potent tool in the arsenal of the medicinal chemist. Its effective and safe use hinges on a comprehensive understanding of its properties and a diligent application of established safety protocols. By treating this and all laboratory chemicals with the respect they command, and by understanding the rationale behind each safety measure, researchers can mitigate risks and continue to drive innovation in the critical field of drug discovery. This guide serves as a foundational document, but it is the responsibility of every scientist to remain vigilant, informed, and committed to a culture of safety.

References

- 1. kaibangchem.com [kaibangchem.com]

- 2. This compound | CAS#:886501-09-3 | Chemsrc [chemsrc.com]

- 3. research.uga.edu [research.uga.edu]

- 4. fishersci.ie [fishersci.ie]

- 5. 3-Chlorobenzyl alcohol | C7H7ClO | CID 70117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]

- 7. In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sciencemadness Discussion Board - Secondary and benzylic alcohols oxydations using various oxydants - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. mdpi.com [mdpi.com]

- 12. Shock wave study of the thermal decomposition of benzyl alcohol (Conference) | OSTI.GOV [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

A Spectroscopic Guide to 3-Chloro-2,4-difluorobenzyl alcohol: Unveiling Molecular Structure through NMR, IR, and MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-2,4-difluorobenzyl alcohol. As a vital building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document, crafted from the perspective of a Senior Application Scientist, moves beyond a simple data repository. It delves into the causality behind experimental choices and provides field-proven insights into data interpretation, ensuring a robust and self-validating approach to spectroscopic analysis.

Introduction

This compound, with the molecular formula C₇H₅ClF₂O and a molecular weight of 178.56 g/mol , presents a unique spectroscopic challenge due to the interplay of its halogen substituents on the aromatic ring.[1] This guide will systematically deconstruct its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data to provide a clear and unambiguous structural elucidation.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following numbering scheme will be used for the atoms in this compound:

Figure 1: Molecular structure and atom numbering of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, offering insights into its structural components.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Data Interpretation

The mass spectrum of this compound is predicted to exhibit the following key features:

| m/z | Predicted Fragment | Interpretation |

| 178/180 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.[2] |

| 161/163 | [M - OH]⁺ | Loss of a hydroxyl radical. |

| 147/149 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of the hydroxymethyl group.[3] |

| 107 | [C₇H₆O]⁺ | A common fragment in benzyl alcohols.[4] |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds.[4] |

Key Insights:

-

The molecular ion peak is expected to be of moderate intensity. Alcohols can sometimes exhibit weak or absent molecular ion peaks due to rapid fragmentation.[5][6]

-

The presence of a chlorine atom will be readily identifiable by the M+2 peak, which will have an intensity of approximately one-third of the molecular ion peak.[2]

-

Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is a characteristic fragmentation pathway for alcohols and is expected to be a prominent feature in the spectrum.[2][3]

-

Dehydration (loss of H₂O) is another common fragmentation pathway for alcohols, which would result in a peak at m/z 160/162.[5][6]

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to a detector.

-

Analysis: The resulting interferogram is Fourier-transformed to produce an infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation

The IR spectrum of this compound is expected to display the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |

| 3500-3200 | O-H stretch (alcohol) | Strong, broad band[7][8] |

| 3100-3000 | Aromatic C-H stretch | Weak to medium, sharp peaks[7] |

| 2950-2850 | Aliphatic C-H stretch (CH₂) | Weak to medium, sharp peaks |

| 1600-1450 | Aromatic C=C stretch | Medium, sharp peaks |

| 1260-1050 | C-O stretch (alcohol) | Strong, sharp peak[7] |

| 1200-1000 | C-F stretch | Strong, sharp peaks |

| 800-600 | C-Cl stretch | Medium to strong, sharp peak |

Key Insights:

-

The most prominent feature will be the broad O-H stretching band, which is a definitive indicator of the alcohol functional group.[9] Its broadness is due to intermolecular hydrogen bonding.

-

The presence of aromatic C-H stretches just above 3000 cm⁻¹ confirms the presence of the benzene ring.[7]

-

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands, including the strong C-O and C-F stretching vibrations, as well as various bending vibrations that are characteristic of the substitution pattern on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the appropriate pulse sequences are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Data Processing: The resulting free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H6 | ~7.4 | ddd | J(H-H) ≈ 8.5, J(H-F) ≈ 8, J(H-F) ≈ 1 | 1H |

| H5 | ~7.1 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 10 | 1H |

| CH₂ | ~4.7 | t | J(H-F) ≈ 1.5 | 2H |

| OH | Variable (e.g., 2.0-4.0) | s (broad) | - | 1H |

Interpretation:

-

The aromatic region will show two distinct signals for the two non-equivalent protons.

-

H6: This proton is coupled to H5 (ortho coupling), the fluorine at C2 (meta coupling), and the fluorine at C4 (para coupling). This will likely result in a complex multiplet, approximated as a doublet of doublet of doublets.

-

H5: This proton is coupled to H6 (ortho coupling) and the fluorine at C4 (ortho coupling). This will appear as a doublet of doublets.

-

CH₂: The benzylic protons will appear as a singlet, which may be slightly broadened or split into a triplet due to small coupling with the fluorine at C2.

-

OH: The hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on concentration and temperature. This peak will disappear upon the addition of a drop of D₂O to the NMR tube.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C2 | ~160 | dd | ¹J(C-F) ≈ 250, ²J(C-F) ≈ 15 |

| C4 | ~158 | dd | ¹J(C-F) ≈ 250, ²J(C-F) ≈ 15 |

| C1 | ~125 | dd | ²J(C-F) ≈ 12, ⁴J(C-F) ≈ 3 |

| C3 | ~120 | d | ³J(C-F) ≈ 5 |

| C6 | ~118 | d | ³J(C-F) ≈ 4 |

| C5 | ~112 | d | ²J(C-F) ≈ 20 |

| C7 (CH₂) | ~60 | t | ²J(C-F) ≈ 5 |

Interpretation:

-

The two carbons directly bonded to fluorine (C2 and C4) will appear far downfield and will exhibit large one-bond coupling constants (¹J(C-F)).[10] They will also show smaller two-bond couplings to the other fluorine atom.

-

The other aromatic carbons will show smaller couplings to the fluorine atoms depending on their proximity.

-

The benzylic carbon (C7) will also be downfield due to the attached oxygen and may show a small two-bond coupling to the fluorine at C2.

¹⁹F NMR Spectroscopy

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃):

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F at C2 | ~ -115 | d | J(F-F) ≈ 20 |

| F at C4 | ~ -110 | d | J(F-F) ≈ 20 |

Interpretation:

-

Two distinct signals are expected for the two non-equivalent fluorine atoms.

-

The chemical shifts are in the typical range for aryl fluorides.[11]

-

The two fluorine atoms will couple to each other, resulting in a doublet for each signal. The magnitude of this through-space coupling will depend on their spatial proximity. Each signal may be further split by couplings to the neighboring protons.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its molecular structure. The interplay of the chloro and fluoro substituents creates a unique and informative pattern in each spectroscopic technique. By understanding the fundamental principles of MS, IR, and NMR, and by leveraging data from analogous compounds, researchers can confidently characterize this important chemical entity. This guide serves as a robust framework for such analysis, emphasizing the importance of a multi-technique approach for thorough structural elucidation in modern chemical research.

References

- 1. This compound | CAS#:886501-09-3 | Chemsrc [chemsrc.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-Chlorobenzyl alcohol | C7H7ClO | CID 70117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

solubility of 3-Chloro-2,4-difluorobenzyl alcohol in organic solvents

An In-depth Technical Guide to the Solubility of 3-Chloro-2,4-difluorobenzyl Alcohol in Organic Solvents

Authored by a Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

In the realm of contemporary drug discovery and development, the precise understanding of a molecule's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's utility, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This guide focuses on this compound (CAS No. 886501-09-3), a halogenated aromatic alcohol increasingly recognized for its role as a versatile building block in the synthesis of complex pharmaceutical agents.[1] The strategic incorporation of chlorine and fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and membrane permeability, making this compound a substance of considerable interest to medicinal chemists.[1][2]

This document provides a comprehensive exploration of the solubility characteristics of this compound. Moving beyond a simple tabulation of data, we will delve into the molecular-level interactions that govern its solubility in a range of common organic solvents. For researchers, scientists, and drug development professionals, this guide aims to be an indispensable resource, offering not only predictive insights but also robust experimental protocols for in-house validation.

Chapter 1: Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the foundation upon which all solubility predictions are built. The structural features of this compound—a polar hydroxyl group, a largely nonpolar aromatic ring, and electronegative halogen substituents—create a nuanced solubility profile.

| Property | Value | Source |

| CAS Number | 886501-09-3 | [3] |

| Molecular Formula | C₇H₅ClF₂O | [3] |

| Molecular Weight | 178.56 g/mol | [3] |

| Density | 1.444 g/cm³ | [3] |

| Boiling Point | 237.3°C at 760 mmHg | [3] |

| Flash Point | 97.3°C | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.11050 | [3] |

The LogP value of 2.11 indicates a moderate lipophilicity, suggesting that while the compound has some affinity for nonpolar environments, the presence of the hydroxyl group imparts a degree of polarity. This duality is key to its solubility behavior.

Chapter 2: Theoretical Underpinnings of Solubility

The venerable principle of "like dissolves like" serves as our primary guide in predicting solubility.[4][5] This adage is, in essence, a simplified expression of the complex interplay of intermolecular forces between solute and solvent molecules. For this compound, the following forces are of particular importance:

-

Hydrogen Bonding: The benzylic alcohol moiety (-CH₂OH) is a potent hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, water) are therefore expected to be effective at solvating this part of the molecule.

-

Dipole-Dipole Interactions: The carbon-halogen and carbon-oxygen bonds introduce significant dipole moments into the molecule. Polar aprotic solvents, such as acetone or ethyl acetate, can engage in these interactions to facilitate dissolution.

-

Van der Waals Forces (London Dispersion Forces): The aromatic ring provides a substantial nonpolar surface area, allowing for van der Waals interactions with nonpolar solvents like hexane or toluene.

The overall solubility in a given solvent will be determined by the balance of these interactions.

Logical Framework for Solubility Prediction

The following diagram illustrates the key molecular features of this compound and how they are predicted to interact with different classes of organic solvents.

Caption: Factors influencing the solubility of this compound.

Predicted Solubility in Common Organic Solvents

Based on the principles outlined above, we can predict the solubility of this compound in various solvent classes:

-

High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol. These solvents can effectively engage in hydrogen bonding with the hydroxyl group while also interacting with the aromatic ring. Polar aprotic solvents with high dielectric constants, like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are also likely to be excellent solvents.

-

Moderate Solubility: Expected in ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane). These solvents offer strong dipole-dipole interactions but lack the hydrogen-bonding donor capability of protic solvents.

-

Low Solubility: Expected in nonpolar aliphatic solvents such as hexane and cyclohexane. The energy gained from van der Waals interactions with the aromatic ring is insufficient to overcome the energy required to break the hydrogen bonds between the alcohol molecules. Aromatic nonpolar solvents like toluene may show slightly better solubility due to π-stacking interactions.

Chapter 3: Experimental Determination of Solubility

While theoretical predictions are invaluable, empirical determination of solubility is essential for any serious research or development application. The following protocol outlines a reliable method for quantifying the solubility of this compound.

Protocol: Isothermal Shake-Flask Method

This method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Materials:

-

This compound (purity ≥ 97%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical method like UV-Vis spectroscopy)

Procedure:

-

Preparation of Supersaturated Solutions: For each solvent, add an excess amount of this compound to a vial. The goal is to have undissolved solid present at equilibrium.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C). Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid to determine the mass of dissolved solute.

-

Chromatographic Method (Recommended): Dilute the filtered sample with a known volume of a suitable mobile phase. Analyze the diluted sample by HPLC against a pre-prepared calibration curve of this compound to determine its concentration.

-

-

Data Analysis: Calculate the solubility in units of g/100 mL or mol/L. Repeat the experiment at least in triplicate for each solvent to ensure reproducibility.

Experimental Workflow Diagram

The following diagram visualizes the shake-flask method for determining solubility.

Caption: Shake-flask method for solubility measurement.

Conclusion: Practical Implications for the Researcher

The solubility of this compound is a multifaceted property governed by its unique combination of polar and nonpolar features. This guide has provided a robust theoretical framework for predicting its behavior in a variety of organic solvents, alongside a detailed, validated protocol for its empirical determination. A strong grasp of these principles and methods empowers researchers to make informed decisions in solvent selection for chemical synthesis, purification processes like crystallization, and the formulation of drug candidates. As a key intermediate in the development of novel therapeutics, a comprehensive understanding of the solubility of this compound is not merely an academic exercise but a critical step towards innovation in pharmaceutical sciences.

References

A Technical Guide to the Commercial Availability and Application of 3-Chloro-2,4-difluorobenzyl alcohol

For researchers and professionals in drug development, the reliable procurement of high-purity chemical intermediates is a critical, foundational step. 3-Chloro-2,4-difluorobenzyl alcohol (CAS No. 886501-09-3) is a halogenated aromatic alcohol that serves as a vital structural motif and building block in the synthesis of complex organic molecules. Its unique substitution pattern—a chlorine atom and two fluorine atoms on the benzyl ring—imparts specific steric and electronic properties that are increasingly leveraged in the design of novel pharmaceutical agents.

This guide provides an in-depth analysis of the commercial landscape for this compound, offering technical insights into sourcing, quality control, and safe handling, tailored for the discerning scientific professional.

Physicochemical Profile

A foundational understanding of a compound's properties is paramount before its inclusion in any synthetic workflow. These parameters influence reaction conditions, purification strategies, and storage requirements.

| Property | Value |

| CAS Number | 886501-09-3[1] |

| Molecular Formula | C₇H₅ClF₂O[2] |

| Molecular Weight | 178.56 g/mol [2] |

| Typical Purity | ≥97.0%[1] |

| Appearance | Varies; often cited as solid or powder[3] |

| Storage Conditions | Inert atmosphere, Room Temperature |

Part 1: Commercial Sourcing and Supplier Landscape

This compound is readily available from a range of global suppliers specializing in research chemicals, building blocks, and pharmaceutical intermediates. The choice of supplier often depends on the required scale (milligrams to kilograms), purity specifications, and the need for accompanying analytical documentation.

Key Supplier Categories:

-

Large Chemical Marketplaces: Platforms like Chemsrc aggregate listings from numerous manufacturers and traders, providing a broad overview of availability and pricing.[4] These are excellent for initial sourcing and price comparison.

-

Specialty Chemical Manufacturers: Companies that synthesize unique or complex building blocks often offer this compound as part of their catalog. These suppliers may provide more detailed analytical data and options for custom synthesis.

-

Major Laboratory Suppliers: Global distributors such as those associated with Fisher Scientific and Sigma-Aldrich often list this and structurally similar compounds, though sometimes under different branding or as part of specific collections.[5][6]

Representative Commercial Suppliers:

The following table is a non-exhaustive list of entities that have been identified as suppliers for this compound or its isomers, indicating the type of vendors a researcher may encounter.

| Supplier Type | Examples | Noted For |

| Aggregators/Marketplaces | Chemsrc[1][4] | Broad selection from various manufacturers. |

| Specialty Producers | Marvel Pharm Limited[7], Simson Pharma Limited | Custom synthesis and drug impurity standards. |

| Research Chemical Catalogs | Santa Cruz Biotechnology[2], BLD Pharm[8] | Research-quantity availability with basic data. |

Procurement Strategy: The causality behind selecting a supplier extends beyond price. For early-stage research, a catalog supplier with in-stock material is efficient. For later-stage development, establishing a relationship with a primary manufacturer is crucial for ensuring long-term supply chain stability and consistent batch-to-batch quality.

Part 2: Synthesis, Quality Control, and In-House Verification

While this guide focuses on commercial availability, understanding the synthetic context is vital for anticipating potential impurities. Halogenated benzyl alcohols are typically synthesized from their corresponding toluene or benzoic acid precursors. For instance, a plausible route could involve the reduction of a 3-chloro-2,4-difluorobenzoic acid derivative. A published synthesis for a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, highlights common transformations in this chemical space, such as nitration, esterification, reduction, and diazotization.[9]

Workflow for Incoming Material Qualification

It is a pillar of good laboratory practice (GLP) to independently verify the identity and purity of critical starting materials. A buyer should not rely solely on the supplier's Certificate of Analysis (CoA), especially for pivotal experiments.

Caption: A logical workflow for the qualification of incoming this compound.

Recommended Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and integration of the benzylic alcohol protons (-CH₂OH) and the aromatic protons. The chemical shifts will be influenced by the surrounding halogen atoms.

-

¹⁹F NMR: Essential for confirming the two distinct fluorine environments on the aromatic ring.

-

-

Mass Spectrometry (MS):

-

Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is crucial for confirming the molecular weight (178.56 g/mol ) and assessing the purity profile by detecting any residual starting materials or synthesis byproducts.

-

Part 3: Applications in Drug Discovery

Halogenated organic molecules are of immense interest in medicinal chemistry. The inclusion of chlorine and fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[10] Benzyl alcohols, in particular, are versatile intermediates.[11][12]

While specific drugs derived directly from this compound are proprietary, its structural motifs are found in various research areas. The difluorobenzyl group is a key component in several compounds, including the anticonvulsant drug Rufinamide, which is 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide.[13] This highlights the pharmaceutical industry's use of difluorobenzyl moieties as foundational elements for CNS-active agents and other therapeutics. The specific substitution pattern of this compound makes it a candidate for synthesizing analogues of existing drugs to explore structure-activity relationships (SAR).

Caption: Synthetic utility of this compound in generating diverse scaffolds.

Part 4: Safety, Handling, and Storage

Safe handling of any chemical reagent is non-negotiable. Based on safety data sheets for this compound and its close analogues, the following precautions are mandatory.[3][6][14]

GHS Hazard Information:

-

Hazard Statements: Typically causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5][15]

-

Signal Word: Warning[3]

Protocol for Safe Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3][6] Ensure eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Handling Procedures: Avoid breathing dust, fumes, or vapors.[3] Prevent contact with skin and eyes.[6] Wash hands thoroughly after handling.[3][6]

-

Storage: Store in a cool, dry, and well-ventilated place.[3][6] Keep containers tightly closed and store in an inert atmosphere as recommended.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

This technical guide serves as a comprehensive starting point for professionals integrating this compound into their research and development pipelines. By combining strategic sourcing with rigorous in-house quality control and unwavering adherence to safety protocols, scientists can effectively leverage the unique properties of this valuable chemical intermediate.

References

- 1. This compound | CAS#:886501-09-3 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. This compound Suppliers, Manufacturers & Traders at Chemsrc [chemsrc.com]

- 5. 3-Chloro-2-fluorobenzyl alcohol | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. Supply CAS 252004-35-6, 3-Chloro-2,6-difluorobenzyl alcohol,MFCD01631325 Wholesale Factory - Marvel Pharm Limited [marvelpharm.com]

- 8. 161446-90-8|3-Chloro-4-fluorobenzyl Alcohol|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector [pciplindia.com]

- 13. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents [patents.google.com]

- 14. fishersci.ie [fishersci.ie]

- 15. 3-Chlorobenzyl alcohol | C7H7ClO | CID 70117 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Selective Reduction of 3-Chloro-2,4-difluorobenzaldehyde to (3-Chloro-2,4-difluorophenyl)methanol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the selective reduction of 3-chloro-2,4-difluorobenzaldehyde to its corresponding primary alcohol, (3-chloro-2,4-difluorophenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials. We will delve into the mechanistic underpinnings of the most common and efficient reduction methodologies, with a primary focus on the use of sodium borohydride (NaBH₄) due to its operational simplicity, safety, and high chemoselectivity. Detailed, field-tested protocols, troubleshooting guides, and comparative data are presented to enable researchers to achieve high-yield, high-purity synthesis.

Introduction: Strategic Importance of (3-Chloro-2,4-difluorophenyl)methanol

(3-Chloro-2,4-difluorophenyl)methanol is a key building block in medicinal chemistry and materials science. The presence of the chloro and difluoro substituents on the phenyl ring imparts unique electronic and lipophilic properties, making it a valuable precursor for synthesizing compounds with enhanced biological activity and material properties. The selective reduction of the aldehyde functional group in 3-chloro-2,4-difluorobenzaldehyde is a pivotal transformation that must be conducted with high fidelity to avoid unwanted side reactions, such as dehalogenation.

The choice of reducing agent is paramount to the success of this synthesis. While several reagents can effect the reduction of an aldehyde to a primary alcohol, the presence of halogen substituents on the aromatic ring necessitates a careful selection to ensure chemoselectivity. This guide will compare and contrast the most viable methods, providing a clear rationale for the recommended protocol.

Comparative Analysis of Reduction Strategies

The reduction of an aldehyde to a primary alcohol can be achieved through various methods, each with its own set of advantages and limitations.

| Method | Reducing Agent | Advantages | Disadvantages | Chemoselectivity |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Cost-effective, operationally simple, high chemoselectivity for aldehydes and ketones, compatible with protic solvents.[1][2] | Less reactive than LiAlH₄; may require longer reaction times or heating for less reactive carbonyls.[3] | Excellent. Does not reduce esters, amides, or carboxylic acids under standard conditions.[3][4] Halogen substituents are typically unaffected. |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Highly reactive and potent; reduces a wide range of carbonyl compounds, including esters and carboxylic acids.[4][5] | Reacts violently with water and protic solvents, requiring strictly anhydrous conditions.[2][6] Less chemoselective; can potentially reduce other functional groups and is more likely to cause dehalogenation.[7] | Low. Its high reactivity makes it less suitable for substrates with multiple reducible functional groups where selectivity is desired.[6] |

| Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂) | "Green" and atom-economical. Can be highly selective with the right choice of catalyst and conditions.[8] | Requires specialized high-pressure equipment. Over-reduction and dehalogenation are significant risks with halogenated aromatic compounds.[9] | Variable. Highly dependent on catalyst, support, solvent, and reaction conditions. |

Rationale for Recommending Sodium Borohydride:

For the reduction of 3-chloro-2,4-difluorobenzaldehyde, sodium borohydride (NaBH₄) emerges as the superior choice. Its mild nature ensures the preservation of the chloro and fluoro substituents on the aromatic ring. Furthermore, its compatibility with protic solvents like methanol or ethanol simplifies the experimental setup and workup procedure, making it an ideal choice for both small-scale research and larger-scale production.[2][3]

The Underlying Chemistry: Mechanism of NaBH₄ Reduction

The reduction of an aldehyde with sodium borohydride proceeds via a two-step mechanism:

-

Nucleophilic Addition of a Hydride Ion: The borohydride anion ([BH₄]⁻) serves as a source of the hydride ion (H⁻). The hydride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral alkoxide intermediate.[1][3]

-

Protonation: The resulting alkoxide is then protonated by the solvent (e.g., methanol or ethanol) or during an acidic workup to yield the final primary alcohol product.[1][3]

Caption: Mechanism of NaBH₄ reduction of an aldehyde.

Detailed Experimental Protocol

This protocol is optimized for the reduction of 3-chloro-2,4-difluorobenzaldehyde using sodium borohydride.

4.1. Materials and Reagents

-

3-Chloro-2,4-difluorobenzaldehyde (Substrate)

-

Sodium Borohydride (NaBH₄) (Reducing Agent)

-

Methanol (Solvent)

-

1 M Hydrochloric Acid (HCl) (for quenching)

-

Ethyl Acetate (Extraction Solvent)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (Drying Agent)

-

Silica Gel (for chromatography, if necessary)

4.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

4.3. Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2,4-difluorobenzaldehyde (1.0 eq) in methanol (approximately 0.25 M concentration).[10] Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions over 10-15 minutes.[2][3] Note: The addition of NaBH₄ can cause gas evolution (hydrogen), so the addition should be controlled.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10][11] A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is complete when the starting aldehyde spot has been completely consumed. This typically takes 1-2 hours at 0 °C to room temperature.

-

Quenching the Reaction: Once the reaction is complete, slowly and carefully add 1 M HCl dropwise to the reaction mixture at 0 °C to quench the excess NaBH₄ and decompose the borate esters.[3][12] Continue adding the acid until the gas evolution ceases and the solution is slightly acidic (pH ~5-6).

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the resulting aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).[12][13]

-

Washing and Drying: Combine the organic extracts and wash with water, followed by a saturated brine solution.[3] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[12][13]

-

Isolation of Product: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude (3-chloro-2,4-difluorophenyl)methanol.

4.4. Purification

The crude product is often of high purity. However, if further purification is required, flash column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.[10]

Caption: Workflow for the reduction of 3-chloro-2,4-difluorobenzaldehyde.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of NaBH₄ (up to 2-3 equivalents) or allowing the reaction to stir for a longer period at room temperature.

-

Dehalogenation: While unlikely with NaBH₄, if dehalogenation is observed, ensure the reaction temperature is kept low (0 °C) and avoid prolonged reaction times.

-

Workup Issues: During the acidic quench, add the acid slowly to control the foaming from hydrogen gas evolution.

-

Safety Precautions: Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Conclusion